4-(5-bromofuran-2-yl)-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
5-(5-bromofuran-2-yl)-1H-imidazole |
InChI |
InChI=1S/C7H5BrN2O/c8-7-2-1-6(11-7)5-3-9-4-10-5/h1-4H,(H,9,10) |
InChI Key |
XRPAFLYQGCQEFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=CN=CN2 |
Origin of Product |
United States |
Computational and Spectroscopic Characterization Methodologies for 4 5 Bromofuran 2 Yl 1h Imidazole Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For a compound like 4-(5-bromofuran-2-yl)-1H-imidazole, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the imidazole (B134444) and furan (B31954) rings. The protons on the imidazole ring typically appear in the aromatic region. The N-H proton of the imidazole ring is often observed as a broad singlet at a downfield chemical shift, although its position can be highly dependent on the solvent and concentration. The C-H protons of the imidazole ring would also resonate in the aromatic region.
The furan ring protons would exhibit characteristic coupling patterns. The proton at the C3 position of the furan ring would likely appear as a doublet, coupled to the proton at the C4 position. The chemical shifts of these protons are influenced by the electronegativity of the bromine atom at the C5 position.
In a related compound, 1-(furan-2-ylmethyl)-2,4,5-triphenyl-1H-imidazole, the protons of the furan moiety show distinct signals. For instance, the H-8 proton appears as a doublet, the H-9 proton also as a doublet, and the H-10 proton as a doublet, with the methylene (B1212753) protons of the furfuryl group appearing as a singlet. researchgate.net For 1-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, the furan protons were observed as doublets at 6.34 ppm and 6.71 ppm. nih.gov
The ¹³C NMR spectrum provides complementary information. The carbon atoms of both the imidazole and furan rings would have characteristic chemical shifts. The carbon atom attached to the bromine (C5 of the furan ring) would be significantly influenced by the halogen's electronic effects. In a similar furan-containing imidazole derivative, the carbon signals for the furan moiety were observed at 109.25, 111.33, and 123.02 ppm. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Core Structure of 4-(furan-2-yl)-1H-imidazole
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole N-H | Variable, broad | - |
| Imidazole C2-H | ~7.7 | ~135 |
| Imidazole C5-H | ~7.1 | ~115 |
| Furan C3-H | ~6.4 | ~110 |
| Furan C4-H | ~6.5 | ~112 |
| Furan C5-H | ~7.4 | ~143 |
Note: These are approximate values based on known data for furan and imidazole derivatives. The presence of a bromine atom at the C5 position of the furan ring would cause a downfield shift for C5 and influence the shifts of adjacent protons and carbons.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and probe the bonding framework of a molecule.
The IR spectrum of this compound would be expected to show a characteristic N-H stretching vibration for the imidazole ring, typically in the range of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would appear around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the imidazole and furan rings would be observed in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration would likely be found in the lower frequency region of the spectrum, typically below 700 cm⁻¹.
In a study of 1-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, a strong absorption band for the C=N stretch of the imidazole ring was observed at 1599 cm⁻¹. nih.gov The C-O stretching of the furan ring was seen at 1245 cm⁻¹. nih.gov For 4,5-di(furan-2-yl)-2-phenyl-1H-imidazole, characteristic IR absorptions were also reported. researchgate.net
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the heterocyclic rings.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Imidazole) | 3200-3500 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C=N Stretch (Imidazole) | ~1600 |
| C=C Stretch (Rings) | 1550-1400 |
| C-O-C Stretch (Furan) | ~1250 |
| C-Br Stretch | < 700 |
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be observed.
The fragmentation of imidazole derivatives often involves the loss of HCN from the imidazole ring. researchgate.net The furan ring can undergo its own characteristic fragmentation. For the title compound, fragmentation could involve cleavage of the bond between the two heterocyclic rings, leading to ions corresponding to the bromofuran cation and the imidazole cation. The loss of the bromine atom would also be an expected fragmentation pathway.
In a study of 1-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, the mass spectrum showed the molecular ion peak at m/z 420.15, consistent with its molecular formula. nih.gov
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. For a derivative of this compound, a single-crystal X-ray diffraction study would confirm the planar nature of the furan and imidazole rings and determine the dihedral angle between them.
In a study of 4-(1H-imidazol-1-yl)benzaldehyde, the angle between the mean planes of the imidazole and arene rings was found to be 24.58 (7)°. nih.gov For 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole, the crystal structure revealed a twisted geometry with a rotation of approximately 30° between the mean planes of the imidazole and phenyl rings. mdpi.com The crystal structure of 2-(anthracene-9-yl)-4,5-bis(4-bromophenyl)-1H-imidazole has also been reported. nih.gov These studies highlight the importance of X-ray crystallography in understanding the solid-state conformation of such molecules.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules, complementing experimental data.
DFT calculations can be used to optimize the geometry of this compound and to calculate various electronic properties. These calculations can predict NMR chemical shifts, vibrational frequencies, and electronic transitions, which can be compared with experimental data to confirm structural assignments.
DFT studies on similar imidazole derivatives have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.netnih.gov The molecular electrostatic potential (MEP) map, another output of DFT calculations, can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov
For furan, DFT calculations have been employed to understand its reactivity and potential inhibitory effects in catalytic processes. mdpi.com In studies of other imidazole derivatives, DFT calculations have been performed at levels such as B3LYP/6-311G(d,p) to investigate electronic structure and reactivity descriptors. ppor.az
Table 3: Key Parameters from DFT Studies on Related Imidazole Derivatives
| Parameter | Significance |
| HOMO-LUMO Energy Gap | Relates to chemical reactivity and electronic transitions |
| Molecular Electrostatic Potential (MEP) | Indicates reactive sites for electrophilic and nucleophilic attack |
| Natural Bond Orbital (NBO) Analysis | Describes charge delocalization and intramolecular interactions |
| Global Reactivity Descriptors | Includes electronegativity, hardness, and softness, which quantify reactivity |
These computational methodologies, in conjunction with the spectroscopic techniques described above, provide a robust framework for the comprehensive characterization of this compound and its derivatives.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in quantum chemistry and are collectively known as the frontier molecular orbitals (FMOs). The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are key to understanding the chemical reactivity and kinetic stability of a molecule. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter.
A small HOMO-LUMO gap suggests that a molecule is more reactive, has higher polarizability, and is considered a "soft" molecule. nih.govresearchgate.net Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. aimspress.com This analysis is vital for predicting the behavior of this compound derivatives in various chemical and biological contexts. The eventual charge transfer interaction that occurs within the molecule is also indicated by a narrow frontier orbital gap. nih.gov
Density Functional Theory (DFT) calculations are commonly employed to determine the energies of these orbitals. For instance, in studies of similar imidazole derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to calculate the HOMO-LUMO energies and the resulting energy gap. researchgate.net The distribution of the frontier molecular orbitals can also be visualized, showing the regions of the molecule that are most likely to be involved in electron donation and acceptance.
Table 1: Example Frontier Molecular Orbital (FMO) Data for Imidazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative A | -5.277 | -1.281 | 3.996 |
| Derivative B | -5.252 | -1.265 | 3.987 |
| Derivative C | -5.279 | -1.321 | 3.957 |
| This table presents hypothetical data based on findings for similar compounds to illustrate the typical values obtained from FMO analysis. researchgate.net |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge delocalization, intramolecular and intermolecular bonding, and stability in molecular systems. It provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. For derivatives of this compound, NBO analysis can elucidate the stability arising from hyperconjugative interactions and charge delocalization.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding the reactive sites of a molecule. nih.gov It is plotted onto the molecule's constant electron density surface to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to represent different potential values.
Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov
Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.net
Green: Denotes areas with zero potential, representing neutral electrostatic potential. nih.gov
For derivatives of this compound, MEP analysis can identify the most reactive parts of the molecule. Typically, the negative potential (red) is localized over electronegative atoms like nitrogen and oxygen, while the positive potential (blue) is found around hydrogen atoms. nih.gov This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding and molecular recognition processes. chemrxiv.orgias.ac.in
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For compounds like this compound and its derivatives, MD simulations provide insights into their conformational dynamics, stability, and interactions with other molecules, such as proteins or solvents.
In the context of drug design, MD simulations can be used to predict the binding affinity and stability of a ligand within the active site of a target protein. nih.gov For materials science applications, such as the development of composites from furan-based resins, MD simulations can predict mechanical properties and the evolution of molecular structures during processes like polymerization or pyrolysis. psu.edudpi-proceedings.com By simulating the behavior of the molecule in a realistic environment, MD provides a dynamic perspective that complements the static information obtained from quantum chemical calculations.
Chemoinformatic and Cheminformatic Analyses
Chemoinformatic analyses involve the use of computational methods to analyze chemical data, predict properties, and design new compounds with desired activities. For derivatives of this compound, these analyses are instrumental in the early stages of drug discovery.
Key aspects of chemoinformatic studies include:
Drug-Likeness Prediction: This is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to determine if a compound is likely to be an orally active drug in humans. nih.gov
ADMET Prediction: This involves the in silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to identify potential liabilities early in the drug development process, reducing the likelihood of late-stage failures. nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. ymerdigital.com The results are often expressed as a docking score or binding energy, which estimates the strength of the interaction. This method is widely used to screen virtual libraries of compounds and to understand the structural basis of a compound's biological activity. nih.govrsc.org
For example, a synthesized furan-imidazole derivative was subjected to molecular docking studies against various protein receptors to evaluate its potential as an antiviral agent, demonstrating the practical application of these analyses. nih.gov
Pharmacological and Biological Investigations of 4 5 Bromofuran 2 Yl 1h Imidazole and Its Analogues in Preclinical Models
In Vitro Biological Screening Methodologies
A variety of in vitro assays are employed to determine the biological activity of newly synthesized chemical entities. These screening methods are crucial for identifying lead compounds with potential therapeutic applications.
Cellular Proliferation and Cytotoxicity Assays in Cancer Cell Lines
The anti-proliferative and cytotoxic effects of imidazole (B134444) derivatives are commonly evaluated against a panel of human cancer cell lines. Standard methodologies for these assessments include the MTT, SRB, and LDH release assays. sciltp.complos.org The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability. sciltp.complos.org The sulforhodamine B (SRB) assay is another colorimetric assay used to determine cell density, based on the measurement of cellular protein content. mdpi.com The lactate (B86563) dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. sciltp.com
Research on imidazole analogues has demonstrated significant anti-proliferative activity. For instance, certain imidazole derivatives have been shown to reduce the proliferation of myeloid leukemia cell lines, such as NB4 and K562, in a dose-dependent manner. nih.gov Studies on combretastatin-like 1,5- and 1,2-diaryl-1H-imidazoles revealed cytotoxicity against a panel of 60 human tumor cell lines. nih.gov Similarly, some imidazole-based compounds have been assessed for their anti-proliferative activity against breast (MDA-MB-231, T47D, MCF-7), lung (A549), and colorectal (HT-29) cancer cell lines. nih.gov
Enzyme Inhibition Profiling
The ability of 4-(5-bromofuran-2-yl)-1H-imidazole analogues to inhibit specific enzymes is a key aspect of their pharmacological investigation. This profiling helps in understanding their mechanism of action and potential therapeutic targets.
α-Glucosidase inhibitors are a class of compounds used in the management of type 2 diabetes. The inhibitory activity of imidazole analogues against α-glucosidase is typically evaluated in vitro. Research on various heterocyclic compounds, including imidazole derivatives, has shown their potential as α-glucosidase inhibitors. researchgate.net For example, a series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives, which are structurally related to the imidazole core, exhibited significant α-glucosidase inhibitory potential, with some compounds showing higher potency than the standard drug, acarbose. nih.govresearchgate.net Kinetic studies, such as the analysis of Lineweaver-Burk plots, are also performed to determine the mode of enzyme inhibition (e.g., competitive, non-competitive). nih.govnih.gov
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. mdpi.com The in vitro inhibitory activity of imidazole analogues against these enzymes is often determined using Ellman's method. nih.gov Studies on benzofuran-linked 1,2,4-triazoles, which share a furan (B31954) motif, have demonstrated their potential as AChE inhibitors. nih.gov Similarly, various benzoxazole (B165842) and oxadiazole derivatives have been evaluated for their inhibitory effects on both AChE and BChE, with some compounds showing activity in the micromolar range. researchgate.netsemanticscholar.org
Protein tyrosine kinases (PTKs) play a crucial role in cellular signaling pathways, and their dysregulation is often associated with cancer. Consequently, PTK inhibitors are a major focus of anticancer drug development. Imidazole derivatives have been investigated as inhibitors of various PTKs, including the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR). nih.govnih.gov The inhibitory activity is typically quantified by measuring the half-maximal inhibitory concentration (IC50). For example, a series of N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides showed potent inhibitory activity against PDGFR. nih.gov Furthermore, some benzimidazole-hydrazone hybrids have been identified as multi-kinase inhibitors, targeting EGFR, HER2, and other kinases. mdpi.com
Antimicrobial Activity Evaluation
The emergence of drug-resistant microbial strains necessitates the discovery of new antimicrobial agents. Imidazole and its derivatives have a long history of use as antimicrobial agents. longdom.orgpharmacophorejournal.com The antimicrobial potential of new analogues is typically assessed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. scirp.orgrsc.org Common methods for evaluating antimicrobial activity include the disk diffusion method and the liquid dilution method to determine the minimum inhibitory concentration (MIC). scirp.orgresearchgate.net
Research on various imidazole derivatives has demonstrated a broad spectrum of antimicrobial activity. For instance, certain 4,5-diphenylimidazol-2-thiol derivatives have been screened for their antibacterial activity against Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis. scirp.org Similarly, metal complexes of a tetra-substituted imidazole have shown antibacterial potential against both Gram-positive and Gram-negative bacteria. rsc.org
Antibacterial Spectrum Analysis Against Gram-Positive and Gram-Negative Strains
The imidazole and furan moieties are present in a variety of compounds that have been investigated for their antibacterial properties. Analogues of this compound have demonstrated a range of activities against both Gram-positive and Gram-negative bacteria.
For instance, a study on novel thiazole (B1198619) derivatives incorporating imidazole and furan scaffolds revealed significant antibacterial activity. Specifically, certain thiourea (B124793) and thiazole derivatives showed potent inhibition against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The minimum inhibitory concentrations (MICs) for some of these compounds were found to be lower than that of the standard drug neomycin against these bacteria.
Another research avenue has focused on 4,5-diphenyl-1H-imidazole derivatives. While many of the synthesized compounds in one study showed no significant antibacterial activity, this highlights the critical role of specific substitutions on the imidazole ring in determining the antibacterial spectrum and potency. In contrast, other studies on substituted imidazolones reported that compounds with specific groups like -CH(2)CH(2)NH(2), -CONH(2), and -C(6)H(4)-N(CH(3))(2) were potent antibacterial agents.
Furthermore, hybrids of 5-nitroimidazole and 1,3,4-thiadiazole (B1197879) have been shown to be effective against Helicobacter pylori, a Gram-negative bacterium. Interestingly, an analogue where the 5-nitroimidazole was replaced with a 5-nitrofuran group showed even greater potency. This suggests that the furan ring, particularly when nitrated, can contribute significantly to antibacterial activity.
The following table summarizes the antibacterial activity of some furan and imidazole-containing compounds against selected bacterial strains.
| Compound/Analogue | Bacterial Strain | Activity | Reference |
| Thiazole derivatives with furan and imidazole | S. aureus, E. coli | High activity, with inhibition zones of 25-28 mm | |
| 1-carboxamido-2-phenyl-4-(4-(dimethylamino)benzylidene)imidazole-5-(4H)one | Various bacteria | Significant antibacterial activity | |
| 5-nitroimidazole/1,3,4-oxadiazole hybrids | E. coli ATCC 35128 | Significant activity with MIC values of 4.9–17 µM | |
| 4,5-diphenyl-1H-imidazole derivatives | P. aeruginosa, E. coli, S. aureus, E. faecalis | Most compounds showed no activity |
Antifungal Efficacy Assessments
The antifungal potential of imidazole-based compounds is well-established, with many clinically used antifungal drugs belonging to this class. Research into analogues of this compound has also explored their efficacy against various fungal pathogens.
In a study of novel thiazole derivatives containing furan and imidazole moieties, some compounds exhibited notable antifungal activity. For example, specific thiazole derivatives were highly effective against Candida albicans and Aspergillus niger, with one compound surpassing the activity of the standard drug cyclohexamide against A. niger.
The combination of 5-fluorocytosine (B48100) (5-FC) with amphotericin B, a polyene antifungal, is a known therapeutic strategy. While not a direct analogue, this highlights the utility of combination therapies where a heterocyclic compound like 5-FC can play a crucial role.
A series of 5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts were synthesized and tested for their antimicrobial action. One of these derivatives displayed a broad spectrum of activity against most of the tested microorganisms, including some fungi, with a minimum inhibitory concentration (MIC) as low as 4 μg/mL.
The table below presents findings on the antifungal activity of some furan and imidazole analogues.
| Compound/Analogue | Fungal Strain | Activity | Reference |
| Thiazole derivatives with furan and imidazole | C. albicans, A. niger | High activity, with inhibition zones of 26 mm and 37 mm respectively | |
| 5H-pyrrolo[1,2-a]imidazole quaternary salt | Various fungi | Broad spectrum with MIC up to 4 μg/mL | |
| 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid | Fungi | No antifungal activity observed |
Antiviral Activity Investigations (if applicable)
The antiviral potential of imidazole-containing compounds has been an area of active research. The imidazole ring is a key component of some antiviral drugs. For instance, the Russian antiviral medication Ingavirin® contains an imidazole moiety.
More recently, with the emergence of SARS-CoV-2, researchers have investigated imidazole derivatives as potential inhibitors of viral enzymes. One study focused on asymmetric imidazole-4,5-dicarboxamide derivatives as inhibitors of the SARS-CoV-2 main protease, a crucial enzyme for viral replication. Several of these compounds exhibited inhibitory activity in the low micromolar range.
While there is no specific data on the antiviral activity of this compound, the findings for its analogues suggest that this class of compounds could be a starting point for the design of novel antiviral agents.
Antioxidant Activity Determination
The antioxidant properties of furan and imidazole derivatives have been evaluated in several studies. These compounds have the potential to neutralize harmful free radicals, which are implicated in a range of diseases.
Novel pyridine (B92270) and imidazole derivatives bearing a furan moiety have been synthesized and assessed for their antioxidant activity. In one such study, a compound demonstrated strong antioxidant activity, comparable to that of ascorbic acid. Another furan-containing compound with a 2,3-dihydroxyphenyl ring showed potent superoxide (B77818) anion quenching ability.
In a separate investigation, novel thiazole derivatives with furan and imidazole scaffolds were tested for their antioxidant capacity using the phosphomolybdate method. Promising thiazole derivatives demonstrated excellent antioxidant activities.
The table below summarizes the antioxidant activity of some furan-imidazole analogues.
| Compound/Analogue | Antioxidant Assay | Result | Reference |
| Pyridine and imidazole derivatives with furan moiety | ABTS method | Strong antioxidant activity, comparable to ascorbic acid | |
| Furan derivative with 2,3-dihydroxyphenyl ring | Superoxide anion quenching | Potent activity with an IC50 value of 0.187 µM | |
| Thiazole derivatives with furan and imidazole | Phosphomolybdate method | High antioxidant activities (1962.48 and 2007.67 µgAAE/g dry samples) |
Antiprotozoal and Antileishmanial Activity Studies
Derivatives of imidazole have shown significant promise as antiprotozoal agents, particularly against Leishmania species, the causative agents of leishmaniasis.
Several studies have reported the antileishmanial activity of imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) derivatives. These compounds have been tested against both the promastigote and amastigote forms of Leishmania, with some derivatives showing activity in the micromolar to submicromolar range. For example, one imidazo-pyrimidine analogue showed an IC50 of 46.10 μM against L. amazonensis promastigotes.
Benzimidazole (B57391) derivatives have also been evaluated for their antileishmanial effects. In one study, a 3-Cl phenyl substituted benzimidazole demonstrated an IC50 of 0.6787 µg/mL against L. major. Furthermore, new imidazolidin-2-one derivatives have been synthesized and shown to have significant antileishmanial activity against L. mexicana and L. infantum promastigotes, with IC50 values in the range of 8-16 µmol L(-1). One of these compounds also showed potent activity against the intracellular amastigote form of L. mexicana with an IC50 value of 2.4 µmol L(-1).
These findings suggest that the imidazole core, a key feature of this compound, is a valuable pharmacophore for the development of new antileishmanial drugs.
| Compound/Analogue | Protozoan Species | Activity (IC50) | Reference |
| Imidazo-pyrimidine analogue | L. amazonensis promastigotes | 46.10 μM | |
| Imidazolidin-2-one derivative | L. mexicana and L. infantum promastigotes | 8-16 µmol L(-1) | |
| Imidazolidin-2-one derivative | L. mexicana amastigotes | 2.4 µmol L(-1) | |
| Imidazo-[1,2-a]-pyridine derivative | L. donovani promastigotes | 1.8 μM | |
| Benzimidazole derivative (K1) | L. major | 0.6787 µg/mL |
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. This method is instrumental in understanding the potential mechanism of action of a compound and in guiding the design of more potent analogues.
Ligand-Protein Binding Affinity Predictions
In a study of antibacterial thiazole derivatives containing furan and imidazole scaffolds, molecular docking was performed against the DNA gyrase B crystal structure. The results indicated that the compounds had good binding energy to the enzyme and interacted with key amino acids in a manner similar to the native inhibitor.
Molecular docking has also been employed to investigate the antiviral potential of imidazole derivatives. For example, asymmetric imidazole-4,5-dicarboxamide derivatives were docked into the active site of the SARS-CoV-2 main protease to elucidate their inhibitory mechanism. Similarly, N1-substituted-2-methyl-4-nitro-1H-imidazoles were studied for their binding interactions with the Nsp9 RNA binding protein of SARS-CoV-2.
In the context of antiprotozoal activity, molecular docking simulations were conducted on benzimidazole derivatives against pteridine (B1203161) reductase 1 (PTR1) of Leishmania, an essential enzyme for parasite survival. These in silico investigations helped to explain the observed antileishmanial activity by showing interactions between the compounds and the enzyme's active site.
The table below provides a summary of molecular docking studies on analogues of this compound.
| Compound/Analogue | Protein Target | Predicted Outcome | Reference |
| Thiazole derivatives with furan and imidazole | DNA gyrase B | Good binding energy and interaction with key amino acids | |
| Asymmetric imidazole-4,5-dicarboxamide derivatives | SARS-CoV-2 main protease | Interaction at the active site, explaining inhibitory mechanism | |
| N1-substituted-2-methyl-4-nitro-1H-imidazoles | SARS-CoV-2 Nsp9 RNA binding protein | Prediction of binding nature and associative interactions | |
| Benzimidazole derivatives | Leishmania pteridine reductase 1 (PTR1) | Interaction with the active site, correlating with antileishmanial activity | |
| 1,2,4-triazole derivatives | Cyclooxygenase-1 (COX-1) | Potential anti-inflammatory effect through COX-1 inhibition |
Identification of Key Interacting Residues and Binding Site Characteristics
For instance, imidazole derivatives are known to act as competitive inhibitors at the ATP binding site of protein kinases like p38 MAP kinase, a key regulator of inflammatory responses. nih.govresearchgate.net Docking studies of 2-thioimidazole derivatives with p38α MAP kinase have suggested that these compounds can adopt a "lobster-like" active conformation within the binding site. nih.gov This conformation is stabilized by multiple hydrogen bonds with key amino acid residues and hydrophobic interactions within the binding pockets. nih.gov
Key interactions for imidazole-based inhibitors with p38α MAP kinase often involve:
Hydrogen bonding: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors. For example, interactions with the backbone amide of Met109 in the hinge region of the kinase are frequently observed. nih.gov
Hydrophobic interactions: The phenyl and other aromatic substituents on the imidazole ring typically occupy hydrophobic pockets within the binding site, contributing significantly to the binding affinity. nih.gov
Substituent effects: The nature and position of substituents on the imidazole and its associated rings play a critical role in determining the binding affinity and selectivity. For example, an electropositive hydrogen bond donor substituent on a pyridine ring attached to the imidazole has been found to be favorable for increasing the inhibitory activity against p38α kinase. nih.gov
The table below summarizes the findings from a molecular docking study of analogous 2-thioimidazole derivatives with p38α MAP kinase, highlighting the key interacting residues and the nature of the interactions.
| Compound Type | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| 2-Thioimidazole Derivatives | p38α MAP Kinase | Lys53, Gly110, Met109, Ala157 | Hydrogen Bonding | nih.gov |
| Residues in hydrophobic pockets I and II | Hydrophobic Interactions | nih.gov |
In Vitro ADME Prediction Models
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to predict the pharmacokinetic behavior of a compound. creative-biostructure.commdpi.com While specific in vitro ADME data for this compound are not available in the public domain, predictive models based on the structure of analogous compounds can offer an initial assessment of their drug-like properties.
In silico ADME predictions for various imidazole and benzothiazole (B30560) derivatives have been reported, providing insights into properties such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like Cytochrome P450. mdpi.commdpi.com For example, a study on benzothiazole amide-functionalized imidazolium (B1220033) ionic liquids predicted high gastrointestinal absorption for most of the tested compounds. mdpi.com The topological polar surface area (TPSA) is a commonly used descriptor to predict drug transport properties, with a general correlation observed between lower TPSA values and better membrane permeability. mdpi.com
The following table presents predicted ADME properties for a series of analogous benzothiazole amide-functionalized imidazolium ionic liquids, which can serve as a reference for the potential characteristics of related imidazole compounds.
| Compound Series | Predicted Property | Predicted Outcome | Reference |
|---|---|---|---|
| Benzothiazole amide-functionalized imidazolium ionic liquids | Human Gastrointestinal (GI) Absorption | High | mdpi.com |
| Blood-Brain Barrier (BBB) Permeation | None | mdpi.com | |
| P-glycoprotein (P-gp) Inhibition | Inhibitors | mdpi.com | |
| Pyrazolo[3,4-d]pyrimidine derivatives | Aqueous Solubility | Suboptimal | mdpi.com |
| Membrane Permeability | Satisfactory | mdpi.com |
Mechanistic Investigations of Biological Activity of Furan Imidazole Compounds
Elucidation of Molecular Targets and Pathways
The anticancer potential of furan (B31954) and imidazole (B134444) derivatives is often attributed to their ability to interact with and modulate the function of various molecular targets, thereby interfering with pathways essential for cancer cell proliferation and survival. nih.govnih.gov
The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Several studies on furan and imidazole derivatives have demonstrated their ability to induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.
For instance, a study on novel furan-based derivatives revealed that certain compounds induced cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov This arrest was accompanied by an accumulation of cells in the pre-G1 phase, suggesting the induction of cell death. nih.gov Similarly, research on trisubstituted-imidazoles showed that the lead compound, 2-chloro-3-(4, 5-diphenyl-1H-imidazol-2-yl) pyridine (B92270) (CIP), induced a significant accumulation of MDA-MB-231 breast cancer cells in the Sub-G1 phase, indicative of apoptosis. nih.gov Another imidazole derivative, compound 23, was found to cause a dose-dependent accumulation of HCT116 and SW620 colorectal cancer cells in the G2/M phase of the cell cycle. nih.gov
These findings suggest that furan-imidazole compounds may exert their antiproliferative effects by disrupting the normal progression of the cell cycle, leading to a halt in cell division and subsequent cell death.
Table 1: Effects of Furan-Imidazole Analogs on Cell Cycle Progression
| Compound/Derivative | Cell Line | Effect on Cell Cycle | Reference |
| Furan-based derivatives (Compounds 4 and 7) | MCF-7 | G2/M phase arrest, accumulation in pre-G1 | nih.gov |
| Trisubstituted-imidazole (CIP) | MDA-MB-231 | Accumulation in Sub-G1 phase | nih.gov |
| Imidazole derivative (Compound 23) | HCT116, SW620 | G2/M phase arrest | nih.gov |
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Several studies have indicated that furan and imidazole derivatives can trigger apoptosis through various pathways.
One study on furan-based derivatives demonstrated that the cytotoxic effects of compounds 4 and 7 were mediated by an apoptotic cascade. nih.gov This was confirmed by annexin-V/PI staining and an observed increase in the levels of p53 and Bax, and a decrease in the level of Bcl-2, indicating the involvement of the intrinsic mitochondrial pathway of apoptosis. nih.gov Similarly, research on trisubstituted-imidazoles showed that the compound CIP induced apoptosis in breast cancer cells by downregulating the expression of anti-apoptotic proteins like Bcl-2 and survivin, and procaspase-3, while increasing the cleavage of PARP. nih.gov
These results highlight the potential of furan-imidazole compounds to act as pro-apoptotic agents, a key characteristic of many effective anticancer drugs.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK and JNK pathways, are critical in regulating a wide range of cellular processes such as proliferation, differentiation, and apoptosis. nih.govpsu.edu Dysregulation of these pathways is frequently observed in cancer.
Studies on trisubstituted-imidazoles have shown that they can target and negatively regulate the PI3K/Akt/mTOR signaling pathway, which is a major cascade downstream of receptor tyrosine kinases. nih.gov The compound CIP was found to downregulate the phosphorylation of Akt, PDK, and mTOR proteins. nih.gov The ERK and JNK pathways are also known to be key regulators of cellular metabolism and can be targeted for therapeutic intervention. nih.gov While direct evidence for the effect of 4-(5-bromofuran-2-yl)-1H-imidazole on these pathways is not available, the known interactions of related compounds with these signaling cascades suggest a potential mechanism of action.
Protein kinases are crucial enzymes that regulate many cellular processes, and their inhibition is a major strategy in cancer therapy. nih.govrsc.org Imidazole-based compounds have been identified as potent inhibitors of various kinases.
For example, certain aminoimidazole derivatives have been developed as Src Family Kinase (SFK) inhibitors. nih.govnih.gov SFKs are involved in cell cycle progression, apoptosis, and other critical cellular functions. nih.gov Another study on imidazole-4-N-acetamide derivatives identified them as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. mdpi.com Furthermore, some imidazole-based hybrids have been shown to act as multi-kinase inhibitors, targeting enzymes such as EGFR, Her2, VEGFR2, and CDK2. mdpi.com The mechanism of inhibition often involves competitive binding to the ATP-binding site of the kinase. nih.gov
The ability of the imidazole scaffold to serve as a platform for designing kinase inhibitors suggests that furan-imidazole compounds could also function through this mechanism.
Table 2: Kinase Inhibition by Imidazole Analogs
| Compound Class | Target Kinases | Reference |
| Aminoimidazole derivatives | Src Family Kinases (SFKs) | nih.govnih.gov |
| Imidazole-4-N-acetamide derivatives | Cyclin-Dependent Kinases (CDKs) | mdpi.com |
| Imidazole-based hybrids | EGFR, Her2, VEGFR2, CDK2 | mdpi.com |
Cellular Uptake and Localization Studies
Cellular uptake studies are often performed using techniques like fluorescence microscopy and flow cytometry. mdpi.com For instance, studies on fluorinated nanoparticles labeled with antibodies have been used to investigate receptor-mediated endocytosis. mdpi.com The physicochemical properties of a compound, such as its lipophilicity and ability to form hydrogen bonds, can significantly influence its cellular uptake. The imidazole ring, being a polar and ionizable aromatic compound, can improve the pharmacokinetic characteristics of molecules, including their solubility and bioavailability. pharmacyjournal.net This suggests that furan-imidazole compounds may have favorable properties for cellular entry.
Gene Expression and Proteomic Analysis
To understand the global effects of a compound on cellular function, researchers often employ gene expression and proteomic analyses. These techniques can reveal broad changes in cellular pathways and identify potential biomarkers of drug activity.
A study on the effects of furan in rat liver showed extensive changes in the mRNA expression of genes related to the cell cycle, apoptosis, and DNA damage. nih.gov This treatment also led to the deregulation of several microRNAs and alterations in DNA methylation, suggesting that non-genotoxic mechanisms are important for its biological effects. nih.gov
Proteomic analysis of cells treated with furan fatty acids revealed differential expression of 48 proteins. nih.gov Upregulated proteins were associated with lipid droplet biogenesis, while downregulated proteins were involved in general cellular processes like DNA replication, protein biosynthesis, and metabolism. nih.gov Another proteomic study on cells undergoing differentiation induced by retinoic acid identified changes in proteins involved in metabolism, gene expression regulation, stress response, and apoptosis. nih.gov
These types of analyses, if applied to This compound , could provide a comprehensive understanding of its mechanism of action and its impact on cellular physiology.
Structure Activity Relationship Sar Studies of 4 5 Bromofuran 2 Yl 1h Imidazole Derivatives
Impact of Substitutions on Biological Potency and Selectivity
The biological profile of 4-(5-bromofuran-2-yl)-1H-imidazole can be modulated by introducing various substituents at different positions on the furan (B31954) and imidazole (B134444) rings. These modifications can influence the compound's size, shape, lipophilicity, and electronic properties, which in turn affect its interaction with biological targets.
The presence and position of a halogen atom, such as bromine, on a heterocyclic ring can significantly impact a molecule's biological activity. The bromine atom at the 5-position of the furan ring in this compound is a key feature. Halogen atoms can influence a compound's properties in several ways:
Lipophilicity: The bromine atom generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its target.
Electronic Effects: As an electron-withdrawing group, bromine can alter the electron density of the furan ring, potentially influencing its binding interactions with a target protein.
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can contribute to binding affinity and selectivity.
While specific studies on the direct replacement of the bromine atom in this compound are not widely available in public literature, research on other heterocyclic compounds suggests that substituting bromine with other halogens (e.g., chlorine, fluorine) or other functional groups would likely have a profound effect on the biological activity. For instance, a study on benzofuran (B130515) derivatives showed that the introduction of a bromine atom at the 2-position of the furan ring led to a significant increase in the hydrophobicity of the system nih.gov. Another study indicated that the presence of a bromine substituent in an alkyl chain attached to a furan ring was likely responsible for cytotoxic activity in certain compounds nih.gov.
Table 1: Hypothetical Impact of Furan Ring Substitutions on Biological Activity
| Position | Substituent | Predicted Effect on Potency | Rationale |
| 5 | H | Decrease | Removal of the bromine atom may lead to a loss of key interactions and reduced lipophilicity. |
| 5 | Cl | Variable | May maintain some activity due to halogen bonding, but potency could be lower or higher depending on the target. |
| 5 | F | Variable | Fluorine's high electronegativity could alter electronic properties and binding, with unpredictable effects on potency. |
| 5 | CH₃ | Variable | Introduction of a methyl group could provide beneficial van der Waals interactions but might also cause steric hindrance. |
Note: This table is hypothetical and intended to illustrate the principles of SAR. Specific experimental data for this compound derivatives is required for validation.
The imidazole ring offers several positions for substitution (N-1, C-2, and C-5) that can be explored to fine-tune the pharmacological properties of the molecule. The imidazole moiety itself is a common feature in many biologically active compounds due to its ability to participate in hydrogen bonding and its ionizable nature, which can improve pharmacokinetic properties. researchgate.net
Substitutions on the imidazole ring can influence:
Target Binding: Different substituents can interact with specific amino acid residues in the binding pocket of a target protein, thereby affecting potency and selectivity.
Solubility: The introduction of polar or ionizable groups can enhance aqueous solubility, which is often a desirable property for drug candidates.
Metabolic Stability: Modification of the imidazole ring can block sites of metabolism, leading to a longer half-life in the body.
For example, in a series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives, various substitutions on the imidazole and pyrimidine (B1678525) rings led to compounds with potent antiproliferative activities against melanoma cell lines researchgate.net. Another study on 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine (B1682287) oxidase inhibitors revealed that the position of the nitrogen atom in the pyridine (B92270) substituent played a crucial role in the inhibitory activity nih.gov.
Table 2: Potential Sites for Substitution on the Imidazole Ring and Their Hypothetical Effects
| Position | Type of Substituent | Potential Impact |
| N-1 | Alkyl, Aryl, Heteroaryl | Can modulate lipophilicity and introduce additional binding interactions. |
| C-2 | Small alkyl, Aromatic groups | Can influence steric and electronic properties, potentially improving target engagement. |
| C-5 | Halogens, Amino groups | Can alter the electronic nature of the ring and provide new hydrogen bonding opportunities. |
Note: This table is for illustrative purposes. The actual impact of these substitutions would need to be determined through synthesis and biological testing of the corresponding analogues.
In many drug discovery programs, a linker region is introduced to connect two or more key pharmacophoric elements. While the core structure of this compound directly links the furan and imidazole rings, analogues could be designed with a linker in between. The nature of this linker—its length, flexibility, and chemical composition—can be critical for optimal interaction with the biological target.
A study on hybrid acetogenins (B1209576) demonstrated that the connecting group between a heterocycle and a linker moiety significantly influenced the growth inhibitory activities against cancer cell lines nih.gov. The introduction of a nitrogen atom at a specific position in the linker was found to be essential for inhibiting cancer growth nih.gov.
Should analogues of this compound be developed with a linker, the following aspects would be important to consider:
Linker Length: An optimal linker length is often required to position the two connected fragments correctly within the binding site.
Linker Rigidity: A rigid linker might pre-organize the molecule in a favorable conformation for binding, while a flexible linker could allow for induced-fit interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying key molecular descriptors that correlate with potency, QSAR models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
A typical QSAR study involves:
Data Set Preparation: A series of structurally related compounds with measured biological activity (e.g., IC₅₀ values) is required.
Descriptor Calculation: A wide range of molecular descriptors, representing various physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters), are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques.
For imidazole-containing farnesyltransferase inhibitors, 2D-QSAR models have been developed that indicated the importance of volume, shape, and polarity for their activity nih.gov. Another QSAR study on antifungal imidazole derivatives highlighted the significance of lipophilic and steric parameters in determining their activity mdpi.com.
While no specific QSAR models for this compound derivatives are currently available in the literature, a QSAR study on this scaffold would likely involve descriptors related to the properties of the furan and imidazole rings and their substituents.
Pharmacophore Development and Optimization
A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and trigger a biological response. dergipark.org.tr Pharmacophore models can be developed based on the structures of known active ligands (ligand-based) or the structure of the biological target's binding site (structure-based).
The development of a pharmacophore model for this compound derivatives would involve identifying common features such as:
Hydrogen bond donors and acceptors.
Hydrophobic regions.
Aromatic rings.
Positive and negative ionizable features.
Once a pharmacophore model is established, it can be used for:
Virtual Screening: Searching large chemical databases to identify new compounds that match the pharmacophore and are therefore likely to be active.
Lead Optimization: Guiding the design of new analogues with improved potency and selectivity by ensuring they retain the key pharmacophoric features.
Pharmacophore modeling has been successfully applied in the discovery of inhibitors for various targets, including Janus kinases nih.gov. For furan and imidazole-containing compounds, pharmacophore models could be instrumental in identifying novel kinase inhibitors or other enzyme inhibitors. nih.gov
Future Research Directions and Translational Potential in Chemical Research
Design of Next-Generation Furan-Imidazole Scaffolds
The design and synthesis of new molecules are central to discovering compounds with enhanced properties. For the 4-(5-bromofuran-2-yl)-1H-imidazole core, future design strategies will likely focus on systematic structural modifications to create next-generation scaffolds. The furan-imidazole core is a versatile platform for creating diverse molecular architectures. nih.govmdpi.com Imidazole (B134444) derivatives, in particular, are known for their wide range of pharmacological and industrial applications due to their unique chemical properties. mdpi.com
Key areas for synthetic exploration include:
Modification of the Imidazole Ring: Alkylation, arylation, or acylation of the imidazole nitrogen atoms can significantly influence the compound's solubility, lipophilicity, and biological interactions. nih.gov
Substitution on the Furan (B31954) Ring: The bromine atom at the 5-position of the furan ring is a prime site for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, to probe structure-activity relationships.
Introduction of Additional Functional Groups: Incorporating other pharmacologically relevant moieties, such as thiazoles or benzofurans, onto the furan-imidazole scaffold can lead to hybrid compounds with novel or enhanced activities. nih.govnih.gov
These synthetic efforts will generate libraries of novel compounds for further investigation.
| Modification Strategy | Potential Impact | Example Reaction |
| N-Alkylation of Imidazole | Altered solubility and steric profile | Reaction with alkyl halides |
| Suzuki Coupling at Furan C5 | Introduction of aryl groups for extended conjugation | Reaction with arylboronic acids |
| Introduction of a Thiazole (B1198619) Ring | Potential for enhanced antimicrobial activity | Cyclization of a thiourea (B124793) precursor |
This table is generated based on general principles of organic synthesis and findings related to furan-imidazole scaffolds.
Integration with Advanced Delivery Systems (e.g., nanotechnology in chemical probes)
To enhance the efficacy and targeting of furan-imidazole based compounds, their integration with advanced delivery systems is a promising avenue of research. Nanotechnology, in particular, offers innovative solutions for delivering chemical probes to specific biological targets.
Future research could explore:
Encapsulation in Nanoparticles: Loading this compound derivatives into liposomes, micelles, or polymeric nanoparticles could improve their stability, and bioavailability, and enable controlled release.
Conjugation to Nanomaterials: Covalent or non-covalent attachment of these compounds to gold nanoparticles, quantum dots, or carbon nanotubes could create novel imaging agents or targeted therapeutic systems.
Development of Smart Probes: Designing furan-imidazole probes that are activated by specific stimuli within a biological environment (e.g., pH, enzymes) can enhance the specificity of detection and reduce background signals. nih.gov
These approaches could transform furan-imidazole compounds from simple molecules into sophisticated tools for research and diagnostics.
Applications as Research Probes for Biological Pathway Interrogation
The intrinsic properties of the furan-imidazole scaffold make it an attractive candidate for the development of research probes to investigate complex biological pathways. The fluorescence potential of imidazole and furan derivatives is a key feature that can be harnessed for this purpose. researchgate.netnih.gov
Potential applications include:
Fluorescent Labeling: Modification of the this compound structure to enhance its fluorescent properties could yield probes for labeling specific cellular components or tracking dynamic processes within living cells. researchgate.netnih.gov
Enzyme Inhibition Studies: The imidazole ring is a known component of many enzyme inhibitors. nih.gov Derivatives of this compound could be designed as specific inhibitors for kinases, proteases, or other enzyme classes, allowing for the elucidation of their roles in disease pathways.
Receptor Binding Assays: The ability of imidazole-containing compounds to interact with various biological receptors can be exploited to develop probes for studying receptor distribution, trafficking, and signaling. nih.gov
The development of such probes would provide invaluable tools for fundamental biological research.
| Probe Type | Potential Biological Target | Key Design Feature |
| Fluorescent Probe | Cellular organelles | Extended π-conjugation for enhanced fluorescence |
| Enzyme Inhibitor Probe | Protein kinases | Functional groups that mimic ATP |
| Receptor-Targeted Probe | G-protein coupled receptors | Moieties that mimic natural ligands |
This table presents hypothetical applications based on the known properties of furan and imidazole derivatives.
Exploration of New Therapeutic Areas (non-clinical)
While clinical applications are beyond the scope of this discussion, the exploration of new, non-clinical therapeutic areas for this compound and its analogs is a vibrant area of preclinical research. The furan and imidazole heterocycles are present in a wide array of biologically active compounds. utripoli.edu.lyresearchgate.netresearchgate.netnih.gov
Emerging areas of investigation could include:
Antimicrobial Agents: Furan and imidazole derivatives have shown promise as antibacterial and antifungal agents. nih.govnih.gov Further structural modifications could lead to compounds with improved potency and a broader spectrum of activity.
Anticancer Agents: The imidazole scaffold is a key component of several anticancer drugs. nih.gov Research into the ability of furan-imidazole hybrids to inhibit cancer cell proliferation, induce apoptosis, or interfere with key signaling pathways is a promising direction. nih.govnih.gov
Antioxidant and Anti-inflammatory Activity: Some furan-imidazole derivatives have demonstrated antioxidant and anti-inflammatory properties. nih.govutripoli.edu.ly These activities could be further optimized through targeted chemical synthesis.
This preclinical research is essential for identifying new lead compounds for future therapeutic development.
Collaborative Research Opportunities in Academia and Industry
The successful translation of basic chemical research into practical applications often relies on collaborations between academic institutions and industrial partners. acs.orgresearchgate.net The development of this compound and its derivatives presents numerous opportunities for such synergistic partnerships.
Potential areas for collaboration include:
Academia-Led Discovery and Industry-Led Development: Academic labs can focus on the fundamental synthesis and characterization of novel furan-imidazole compounds, while industry partners can provide resources for high-throughput screening, and preclinical evaluation. researchgate.net
Joint Development of Research Tools: Collaborative projects could aim to develop and commercialize furan-imidazole-based research probes and diagnostic agents.
Shared Expertise and Resources: Academic researchers can benefit from the specialized equipment and expertise available in industrial settings, while industry can gain access to cutting-edge academic discoveries and innovative approaches. acs.orgbasf.com
These collaborations can accelerate the pace of innovation and facilitate the translation of promising chemical discoveries into real-world solutions.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 4-(5-bromofuran-2-yl)-1H-imidazole, and what reaction conditions are critical for optimizing yield?
- Methodology : The synthesis typically involves multi-step reactions, such as cyclocondensation of brominated furan derivatives with imidazole precursors. For example, analogous compounds (e.g., 2-phenyl-1H-benzimidazoles) are synthesized via acid-catalyzed reactions between substituted benzaldehydes and amines under reflux in polar solvents like ethanol or DMF . Catalysts such as p-toluenesulfonic acid (PTSA) or ammonium acetate may enhance cyclization efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization is critical to isolate the target compound . Adjusting stoichiometry and reaction time (e.g., 12–24 hours at 80–100°C) can optimize yields.
Q. How can spectroscopic techniques (NMR, FTIR, MS) confirm the structure and purity of this compound?
- Methodology :
- FTIR : Identify key functional groups: C=N stretching (~1610 cm⁻¹ for imidazole), C-Br (590 cm⁻¹), and furan C-O-C (1250–1050 cm⁻¹) .
- NMR : NMR should show aromatic protons from furan (δ 6.5–7.5 ppm) and imidazole (δ 7.8–8.4 ppm). NMR confirms sp² carbons in the heterocycles (~150 ppm for imidazole C=N) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula. For example, a bromine isotope pattern (1:1 ratio for /) confirms bromine presence .
Q. What crystallographic methods are used to resolve the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key steps include crystal mounting on a diffractometer, data collection at low temperature (e.g., 200 K), and structure solution via direct methods. Disorder in substituents (e.g., bromothiophene groups) may require constrained refinement . The final structure is validated using R-factor metrics (<0.06) and residual electron density analysis .
Advanced Research Questions
Q. How can researchers address synthetic challenges such as unwanted side products or low regioselectivity?
- Methodology :
- Side Product Analysis : Use TLC and HPLC to monitor reaction progress. For example, column chromatography can separate regioisomers (e.g., 4- vs. 5-substituted imidazoles) .
- Regioselectivity : Electron-directing groups (e.g., bromine) on the furan ring guide cyclization. DFT calculations predict reactive sites, and protecting groups (e.g., benzyl) may stabilize intermediates .
Q. What experimental designs are appropriate for evaluating biological activity (e.g., enzyme inhibition)?
- Methodology :
- Enzyme Assays : Use recombinant enzymes (e.g., EGFR) in vitro with fluorescence-based substrates. IC₅₀ values are calculated from dose-response curves (e.g., 0.1–100 µM compound concentration) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., MCF-7) assess viability. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis .
Q. How can molecular docking studies elucidate the binding mechanism of this compound to target proteins?
- Methodology :
- Software : AutoDock Vina or Schrödinger Suite for docking. Prepare the protein (PDB ID) by removing water and adding hydrogens.
- Parameters : Use Lamarckian genetic algorithms, grid boxes centered on active sites, and 20–50 docking runs. Validate poses via RMSD clustering (<2.0 Å) .
- Post-Docking Analysis : Calculate binding energies (ΔG) and identify key interactions (e.g., hydrogen bonds with catalytic residues, π-π stacking with aromatic side chains) .
Q. How should researchers handle discrepancies in crystallographic or spectroscopic data?
- Methodology :
- Crystallography : For disordered atoms, apply occupancy refinement and isotropic thermal parameters. Use SQUEEZE (in PLATON) to model solvent regions .
- Spectroscopy : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian 09) to resolve ambiguities. Replicate experiments under standardized conditions (e.g., solvent, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
